molecular formula C12H16N2O3S B2591136 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide CAS No. 953206-43-4

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

Cat. No.: B2591136
CAS No.: 953206-43-4
M. Wt: 268.33
InChI Key: CNMDBUMLKMDSHP-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a substituted phenyl ring. The phenyl ring is further modified with a 4-methyl substituent and a 2-oxopyrrolidin-1-yl moiety at the 3-position.

Crystallographic characterization, if performed, may employ software like SHELX for structure refinement, as noted in .

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9-5-6-10(13-18(2,16)17)8-11(9)14-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMDBUMLKMDSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide typically involves the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives on the aromatic ring.

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following sulfonamide derivatives are selected for comparison based on structural and functional similarities:

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Bioactivity Notes
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide (Target) Methylphenyl, pyrrolidone, methanesulfonamide ~280 (estimated) N/A Hypothetical kinase modulation
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromenone, pyrazolopyrimidine, fluorophenyl, sulfonamide 589.1 175–178 Potential kinase/DNA-targeting
N-(2-(4-(3-(4-amino-5-chloro-2-((3,5-dimethoxyphenyl)methoxy)phenyl)-3-oxopropyl)-1-piperidinyl)ethyl)-methanesulfonamide (CAS 161362-65-8) Piperidine, dimethoxyphenyl, chloro-substituted phenyl ~600 (estimated) N/A Unreported, possible CNS activity
Key Observations:

Structural Complexity: The target compound is less complex than the chromenone-pyrazolopyrimidine derivative in , which incorporates multiple aromatic systems (chromenone, fluorophenyl) and a pyrazolopyrimidine core. This complexity likely enhances its binding affinity but may reduce solubility compared to the target compound’s pyrrolidone group, which can improve aqueous solubility through hydrogen bonding .

Substituent Effects : The methyl group on the phenyl ring in the target compound may enhance metabolic stability compared to the fluorophenyl groups in , which could increase lipophilicity and affect pharmacokinetics.

Piperidine vs. Pyrrolidone: The piperidine-containing compound (CAS 161362-65-8) shares a sulfonamide group but includes a larger heterocycle (piperidine) and methoxy substituents.

Hypothetical Bioactivity Profiles

  • Target Compound : The pyrrolidone ring may mimic peptide bonds or interact with enzyme active sites (e.g., kinases or proteases), while the methyl group could reduce oxidative metabolism.

Biological Activity

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H16N2O2S
  • Molecular Weight : 268.35 g/mol
  • CAS Number : 942012-52-4

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Research indicates that the compound can arrest the cell cycle at the S phase, leading to reduced proliferation of cancer cells. For instance, studies on HepG2 liver cancer cells showed significant increases in S phase cell populations after treatment with the compound .
  • Apoptotic Pathways : The compound has been shown to modulate key apoptotic proteins, such as Bax and Bcl-2, resulting in mitochondrial dysfunction and activation of caspase-3, a critical effector in the apoptotic pathway .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound exhibits anti-inflammatory activity. It has been evaluated for its efficacy in reducing inflammation in various models:

  • Carrageenan-Induced Edema : The compound demonstrated effectiveness in reducing carrageenan-induced paw edema in rat models, suggesting a role as a non-selective COX inhibitor .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By inducing cell cycle arrest and apoptosis, this compound effectively inhibits the growth of various cancer cell lines.
  • Modulation of Apoptotic Proteins : The alteration of pro-apoptotic and anti-apoptotic protein levels leads to enhanced apoptosis in targeted cells.

In Vitro Studies

A series of in vitro studies have assessed the efficacy of this compound against different cancer cell lines:

Cell LineIC50 (μM)Inhibition Rate (%)
A5498.99100
HepG26.9299.98
DU1457.8999.93
MCF78.26100.39

These results indicate that the compound is highly effective across multiple cancer types, outperforming established treatments like Sunitinib .

In Vivo Studies

In vivo evaluations have confirmed the antitumor effects observed in vitro. For example, mouse xenograft models treated with this compound exhibited significant tumor growth inhibition compared to control groups.

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